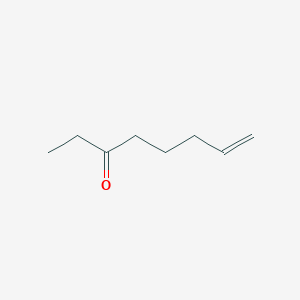

Oct-7-EN-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39256-98-9 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

oct-7-en-3-one |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h3H,1,4-7H2,2H3 |

InChI Key |

GFLKFABQDSYXTM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCCC=C |

Origin of Product |

United States |

Foundational Research and Contextualization of Oct 7 En 3 One

Significance in Advanced Organic Synthesis

The unique structural arrangement of a ketone and a non-conjugated double bond in γ,δ-unsaturated ketones like Oct-7-en-3-one makes them valuable intermediates in organic synthesis. The two functional groups can react independently or in concert to construct complex molecular architectures.

The reactivity of the carbonyl group and the terminal alkene in a molecule such as this compound allows for a variety of chemical transformations. The ketone can undergo nucleophilic addition, reduction to an alcohol, or conversion to other functional groups. The terminal alkene is susceptible to a wide range of reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation.

This dual reactivity makes γ,δ-unsaturated ketones versatile building blocks for the synthesis of more complex molecules. acs.org For instance, intramolecular reactions between the ketone and the alkene can lead to the formation of cyclic compounds, which are common motifs in natural products and pharmaceuticals. acs.org The reaction of γ,δ-unsaturated ketones with peracids, for example, can lead to the formation of bicyclic ethers rather than simple epoxides. rsc.org Furthermore, treatment with samarium(II) iodide can induce stereoselective cyclization to form functionalized cyclopentanols. acs.org These types of transformations highlight the potential of this compound as a precursor to intricate molecular scaffolds.

While specific industrial applications for this compound are not documented, the broader class of unsaturated ketones is of significant industrial importance. iloencyclopaedia.org They are utilized as solvents and as intermediates in the production of a wide array of products, including perfumes, dyes, plastics, and pharmaceuticals. iloencyclopaedia.orggoogle.com For example, some unsaturated ketones serve as precursors in the synthesis of valuable fragrance compounds. google.com

The synthesis of γ,δ-unsaturated ketones can be achieved through various methods, some of which are amenable to industrial-scale production. One such method involves the copper-catalyzed reaction of α,β-unsaturated ketones with vinylmagnesium halides. google.com Another approach is the nickel-catalyzed ring-opening hydroacylation of methylenecyclopropanes with aldehydes. nih.gov The development of efficient synthetic routes, such as the palladium-catalyzed ring opening of 2-alkylenecyclobutanones, provides access to these valuable compounds with high selectivity. researchgate.net These synthetic strategies could theoretically be adapted for the production of this compound.

Advanced Synthetic Methodologies for Oct 7 En 3 One and Its Precursors

Retrosynthetic Disconnections and Key Intermediates

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. numberanalytics.com For Oct-7-en-3-one, several logical disconnections can be proposed to identify key intermediates and strategize its synthesis.

A primary disconnection is the C4–C5 bond, which suggests a convergent approach where two fragments are joined. This leads to synthons that can be prepared separately. A common strategy for forming α,β-unsaturated ketones is the Aldol (B89426) condensation. This retrosynthetic pathway disconnects the molecule at the α,β-position relative to the carbonyl group.

Aldol Condensation Approach: Disconnecting the C3-C4 bond via an aldol-type reaction pathway points to propanal and pent-4-enal as key precursors. The forward synthesis would involve the condensation of these two aldehydes, followed by dehydration to form the α,β-unsaturated aldehyde, and subsequent selective reaction at the carbonyl, or a related ketone-forming sequence.

Grignard/Oxidation Approach: An alternative disconnection at the C2-C3 bond suggests a Grignard-type reaction. This would involve the addition of an ethylmagnesium bromide to a suitable pent-4-enoyl derivative (like an ester or acid chloride), followed by oxidation of the resulting secondary alcohol to the ketone.

Alkene-focused Approach: Disconnecting the terminal alkene via olefin metathesis is another advanced strategy. This would involve a precursor like 1-decen-3-one (B8687012) reacting with ethylene (B1197577) under a Grubbs catalyst, although this is a less direct route for this specific target.

A related natural product, oct-7-enal (B9835), serves as a valuable precursor. scielo.brresearchgate.net Its synthesis has been achieved in five steps from pentane-1,5-diol, which can then be converted to this compound. scielo.brresearchgate.net The synthesis of oct-7-enal involved monoprotection of the diol, conversion to a tosylate, copper(I)-assisted displacement with an allyl Grignard reagent, deprotection, and final oxidation. scielo.br

Stereoselective Synthesis Strategies

While this compound itself is an achiral molecule, its derivatives can contain stereocenters. The synthesis of such chiral derivatives requires stereoselective methods to control the three-dimensional arrangement of atoms. mdpi.com Stereoselective synthesis is crucial in modern chemistry, particularly for producing enantiomerically pure compounds. wikipedia.org

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. wikipedia.org This is typically achieved using chiral catalysts, chiral auxiliaries, or enzymes.

Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that is attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, a precursor to a chiral this compound derivative could be synthesized by attaching an Evans oxazolidinone auxiliary to a propionate (B1217596) unit. Subsequent alkylation with a suitable electrophile, such as 5-bromo-1-pentene, would proceed with high diastereoselectivity. Removal of the auxiliary would then yield a chiral carboxylic acid precursor, which can be converted to the target ketone.

Enantioselective Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. In a potential synthesis of a chiral this compound derivative, an organocatalytic asymmetric Michael addition could be employed. acs.org For example, the reaction of a nucleophile with a suitable α,β-unsaturated precursor could be catalyzed by a chiral amine, such as a derivative of proline or a diarylprolinol silyl (B83357) ether, to establish a stereocenter with high enantioselectivity. d-nb.info Similarly, metal-catalyzed enantioconvergent methods, for instance using a chiral nickel/bis(oxazoline) catalyst system, can transform racemic starting materials like α-bromo ketones into enantioenriched products. nih.gov

When a molecule contains multiple stereocenters, diastereoselective synthesis is required to control their relative configuration. This control can be exerted by an existing stereocenter in the substrate or by the chiral catalyst or reagent being used.

An example of substrate-controlled diastereoselectivity could arise during the reduction of a chiral ketone precursor to a chiral alcohol. If a precursor to an this compound derivative already contains a stereocenter, the reduction of the ketone at C-3 would likely favor one diastereomer. The existing chiral center sterically hinders one face of the carbonyl group, directing the hydride reagent (e.g., from NaBH₄) to the less hindered face.

Catalyst-controlled diastereoselective reactions are also powerful. For example, the intramolecular Mizoroki–Heck reaction has been used to synthesize spiroindolines with excellent diastereoselectivity (>98%), where the palladium catalyst and ligand system dictate the stereochemical outcome of the cyclization. acs.org A similar strategy could be envisioned for complex, cyclic derivatives of this compound. The development of methods for synthesizing trifluoromethylated 1,3-dioxanes with high diastereoselectivity via an addition/oxa-Michael sequence showcases how reaction conditions can be tuned to favor a single diastereomer under thermodynamic control. rsc.org

Catalytic Synthetic Pathways

Catalysis is fundamental to modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and organocatalysis provide powerful tools for the transformations needed to construct this compound and its precursors.

Transition metals like palladium, ruthenium, rhodium, and iron are versatile catalysts for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

α,β-Unsaturated Ketone Synthesis: Iron-catalyzed acceptorless dehydrogenative coupling of ketones and primary alcohols presents a green and efficient method for synthesizing α,β-unsaturated ketones. mdpi.com This strategy could potentially synthesize this compound by coupling acetone (B3395972) with pent-4-en-1-ol.

Ketone-Directed C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds adjacent to a ketone. rsc.org Ruthenium catalysts, for example, can mediate the ortho-alkylation of aromatic ketones with olefins. rsc.org While not directly applicable to the linear this compound, the principle of activating C-H bonds adjacent to a ketone is a key advancement. Palladium-catalyzed C(alkenyl)-H alkenylation offers a route to form 1,3-dienes, which could be adapted for precursor synthesis. researchgate.net

Cross-Coupling Reactions: The Mizoroki-Heck reaction, which couples an organic halide with an alkene, is a powerful C-C bond-forming tool often catalyzed by palladium. acs.org This could be used to construct the carbon skeleton of this compound precursors.

Table 1: Comparison of Selected Transition-Metal Catalyzed Reactions for Ketone Alkenylation

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Fe(OAc)₂ / 1,10-phenanthroline | Dehydrogenative α-Alkenylation | Couples ketones with alcohols; Earth-abundant metal; Releases H₂ and H₂O as byproducts. | mdpi.com |

| RuH₂(CO)(PPh₃)₃ | Ketone-Directed C-H Alkylation | Couples aromatic or vinyl ketones with olefins; High atom economy. | rsc.org |

| Pd(OAc)₂ / Ligand | Mizoroki-Heck Annulation | Intramolecular coupling of aryl halides with alkenes; Forms cyclic structures with high diastereoselectivity. | acs.org |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, often with high enantioselectivity. wikipedia.org This field has provided powerful alternatives to metal-based catalysts.

Enamine and Iminium Catalysis: Chiral secondary amines, such as proline and its derivatives, are common organocatalysts. They can operate via two main pathways: enamine catalysis, where a ketone or aldehyde is converted into a nucleophilic enamine, or iminium catalysis, where an α,β-unsaturated aldehyde is converted into an electrophilic iminium ion. wikipedia.org

Domino Reactions: A synthetic route to a chiral derivative of this compound could be designed using an organocatalytic domino reaction. For example, a Michael addition followed by an intramolecular aldol reaction (a Robinson annulation variant) can build complex cyclic structures in a single step with high stereocontrol. Organocatalytic domino reactions have been effectively used to synthesize highly functionalized heterocycles. jst.go.jp

Desymmetrization: In a key strategy for creating chiral molecules, a prochiral starting material is desymmetrized. An organocatalytic intramolecular Michael addition was used to desymmetrize a prochiral ketone, constructing a chiral bicyclic core with near-perfect enantio- and diastereoselectivity. acs.orgresearchgate.net This powerful approach could be applied to a symmetrical precursor to forge a chiral derivative of this compound.

Table 2: Examples of Organocatalytic Reactions for Asymmetric Synthesis

| Catalyst Type | Reaction | Typical Outcome | Reference |

|---|---|---|---|

| Primary Amine-Thiourea | Desymmetrizing Intramolecular Michael Addition | High yields (e.g., 95%) and excellent stereoselectivity (>99% ee, >20:1 dr). | acs.orgresearchgate.net |

| Pyrrolidine | Enamide-Azide Cycloaddition | Forms functionalized triazoles in moderate to excellent yields (up to 89%). | scielo.br |

| Diarylprolinol Silyl Ether | Domino Oxa-Michael/Aza-Baylis–Hillman | High yields (>97%) and excellent enantioselectivity (99% ee). | d-nb.info |

Biocatalytic Approaches for this compound Resolution and Transformation

Biocatalysis has emerged as a powerful tool in organic synthesis, offering highly selective and environmentally sustainable alternatives to traditional chemical methods. acs.orgrsc.org Enzymes operate under mild conditions, reducing energy consumption and the need for protecting groups, which minimizes waste. acs.orgresearchgate.net Their remarkable chemo-, regio-, and stereoselectivity are particularly valuable for producing complex chiral molecules like the precursors to this compound. acs.orgresearchgate.net

Enzymatic hydrolysis is a widely employed strategy for accessing enantiopure compounds, particularly chiral alcohols and carboxylic acids, which serve as crucial building blocks in pharmaceutical synthesis. mdpi.comgoogle.com Hydrolases, especially lipases and esterases, are frequently used for the kinetic resolution of racemic esters or the desymmetrization of prochiral diesters. acs.org These enzymes are readily available, stable, and exhibit broad substrate scope with high selectivities. acs.org

A key application relevant to this compound systems is the synthesis of (-)-4-Hydroxy-2-oxabicyclo[3.3.0]this compound, a critical intermediate for the anti-HIV agent (-)-Carbovir. acs.orguni-graz.at The industrial-scale resolution of this intermediate is achieved through the enantioselective hydrolysis of its corresponding butyl-ester. acs.orguni-graz.at This reaction utilizes the lipase (B570770) Amano PS, yielding the desired product on a multi-kilogram scale. acs.orguni-graz.at While the initial enantiomeric excess (ee) is moderate, it can be significantly enhanced through recrystallization. uni-graz.at This process highlights the utility of enzymatic hydrolysis in preparing key chiral precursors in complex synthetic routes. acs.orguni-graz.at

Kinetic resolution and desymmetrization are two powerful biocatalytic strategies for obtaining enantiomerically enriched materials. researchgate.net Kinetic resolution involves the enzyme-catalyzed reaction of a racemic mixture where one enantiomer reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting one. ethz.ch A fundamental limitation of this method is that the maximum theoretical yield for a single enantiomer is 50%. uni-graz.atnih.gov The aforementioned resolution of the butyl-ester intermediate for (-)-Carbovir is a classic example of kinetic resolution. acs.orguni-graz.at

In contrast, asymmetric desymmetrization starts with a prochiral or meso compound containing two identical, enantiotopic functional groups. researchgate.net An enzyme selectively transforms one of these groups, theoretically allowing for a 100% yield of a single chiral product. uni-graz.at This approach is inherently more atom-economical. uni-graz.at An example is the synthesis of a key intermediate for rosuvastatin, where a hydrolase performs a selective mono-hydrolysis of a symmetric prochiral diester. uni-graz.at Another relevant example is the desymmetrization of a meso-diacetate precursor using porcine pancreatic lipase (PPL) to produce a chiral monoacetate with high yield and enantioselectivity, which is a building block for yohimbane alkaloids. uniovi.es

| Substrate | Enzyme | Strategy | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (±)-Butyl-4-acetoxy-2-oxabicyclo[3.3.0]this compound | Amano PS Lipase | Kinetic Resolution (Hydrolysis) | (-)-4-Hydroxy-2-oxabicyclo[3.3.0]this compound | 23% | 92% (improved by recrystallization) | acs.orguni-graz.at |

| cis-Dimethyl-1-acetylpiperidine-2,3-dicarboxylate | CAL-B (soluble) | Kinetic Resolution (Hydrolysis) | (-)-Diester | 46% | >99% (for recovered diester) | uniovi.es |

| meso-Diacetate of [(1R,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol | Porcine Pancreatic Lipase (PPL) | Desymmetrization (Hydrolysis) | [(1R,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methyl acetate | 84% | >95% | uniovi.es |

The integration of photochemistry with biocatalysis has created novel opportunities for synthetic chemistry, enabling reactions that are otherwise difficult to achieve. nih.gov Photo-biocatalytic cascades combine the advantages of both fields, using light to drive chemical transformations that can be coupled with enzymatic reactions. rsc.orgacs.org These systems can be designed to, for example, regenerate enzyme cofactors like NAD(P)H using light energy, making redox reactions more sustainable. acs.org

While direct applications on this compound are still emerging, research on related systems demonstrates the potential of this technology. rsc.org One strategy involves combining a chemical photocatalyst with a whole-cell biocatalyst. rsc.org For instance, photocatalysts can be attached to the surface of bacterial cells, creating a recyclable system where a light-driven reaction can occur in tandem with an intracellular enzymatic transformation. rsc.org Such systems have been shown to be effective and can protect the cell from harsh conditions or reactive species generated during photocatalysis. rsc.orgacs.org A sequential cascade combining a photocatalytic thiol-Michael addition to an α,β-unsaturated ketone followed by a biocatalytic keto reduction has been developed to synthesize 1,3-mercaptoalkanols with high stereoselectivity. acs.org These approaches showcase a promising strategy for complex molecular synthesis that could be adapted for the functionalization of unsaturated ketones like this compound.

Contemporary Organic Reaction Applications

The dual functionality of this compound, possessing both a reactive carbonyl group and a terminal alkene, makes it a versatile substrate for a variety of contemporary organic transformations.

The ketone moiety of this compound is a prime target for functionalization, particularly for the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and agrochemical industries. rsc.org Biocatalytic reduction of the carbonyl group offers a green and highly selective method for producing these enantiopure alcohols. rsc.orgresearchgate.net

A wide range of biocatalysts, including whole-cell systems and isolated enzymes, can perform this transformation. rsc.orgunimi.it Whole cells from organisms like Daucus carota (carrot) or yeasts such as Rhodotorula rubra and Pichia glucozyma are often used due to their simplicity and inbuilt cofactor regeneration systems. rsc.orgunimi.itnih.gov For more targeted synthesis, isolated alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are employed, often in combination with a cofactor recycling system, such as a glucose dehydrogenase (GDH) that oxidizes glucose to regenerate the required NADPH. nih.gov These enzymatic systems can deliver chiral alcohols with excellent yields and near-perfect enantioselectivity. unimi.itnih.gov

| Substrate | Biocatalyst | Product Configuration | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Pichia glucozyma (whole cells) | (S)-1-phenylethanol | High | High | unimi.it |

| 3-Hydroxy-1,3-diphenylpropan-1-one | Rhodotorula rubra (whole cells) | (R)-keto-alcohol and (S,S)-diol | - | up to 99% | nih.govnih.gov |

| α-Hydroxy aromatic ketones | Daucus carota (cells) | (R)-aryl vicinal diols | Good | Excellent | rsc.org |

| 3-Quinuclidinone | Reductase from Agrobacterium radiobacter ECU2556 | (R)-3-Quinuclidinol | 90% | 99% | acs.org |

The terminal alkene in this compound provides a second site for selective modification. A powerful strategy for the stereoselective transformation of α,β-unsaturated ketones is the sequential enzymatic reduction of the C=C and C=O bonds. This can be achieved in a one-pot, multi-enzyme procedure that allows for the synthesis of all four possible stereoisomers of the corresponding saturated alcohol. nih.gov

This approach utilizes an ene-reductase (ER) from the Old Yellow Enzyme (OYE) family to first reduce the carbon-carbon double bond with high stereoselectivity. nih.gov Following this, an alcohol dehydrogenase (ADH) reduces the ketone to create the second stereocenter. nih.gov By selecting appropriate ERs and ADHs with complementary stereopreferences (e.g., OYE1 vs. OYE3), one can control the absolute configuration at both chiral centers, providing access to any desired stereoisomer of the final product. nih.gov This method avoids intermediate work-up steps and reduces solvent waste, representing a highly efficient and sustainable synthetic route. nih.gov

Conjugate Addition Reactions (e.g., Michael Additions)

Conjugate addition reactions, particularly the Michael addition and additions of organocuprates, represent a powerful strategy for the formation of carbon-carbon bonds in the synthesis of ketones like this compound. wikipedia.org These reactions involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.comlibretexts.org The electrophilicity of the β-carbon in the Michael acceptor is a consequence of conjugation with the carbonyl group, which withdraws electron density, making it susceptible to nucleophilic attack. libretexts.orglibretexts.org

A viable synthetic route to this compound can be envisioned through the conjugate addition of a propyl nucleophile to a suitable five-carbon α,β-unsaturated ketone precursor, such as pent-1-en-3-one. While classic Michael reactions utilize stabilized enolates as nucleophiles (Michael donors) libretexts.org, organometallic reagents like organocuprates (Gilman reagents) are particularly effective for adding simple alkyl groups. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Proposed Synthesis of this compound via Organocuprate Addition

| Reactant Type | Compound Name | Role |

| Michael Acceptor | Pent-1-en-3-one | Electrophilic five-carbon precursor |

| Michael Donor | Lithium Dipropylcuprate | Nucleophilic source of the propyl group |

| Product | This compound | Final ketone product |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a premier method for converting carbonyl compounds (aldehydes and ketones) into alkenes, making them indispensable for installing the terminal double bond in this compound. libretexts.org The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most prominent examples of this class. wikipedia.orgnrochemistry.com

Wittig Reaction

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgjove.com This leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to a four-membered oxaphosphetane ring. libretexts.org This unstable intermediate then fragments, driven by the formation of a very strong phosphorus-oxygen double bond, to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.comjove.com

A plausible synthesis of this compound via the Wittig reaction would involve the reaction of a keto-aldehyde precursor, such as 3-oxohexanal, with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This specific ylide is ideal for introducing a terminal methylene (B1212753) (=CH₂) group. wikipedia.org The Wittig reaction is highly selective for aldehydes and ketones, tolerating many other functional groups. vanderbilt.edu

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions instead of phosphorus ylides. wikipedia.orgthieme-connect.com These carbanions are generated by deprotonating a phosphonate ester, which is typically prepared via the Arbuzov reaction. Phosphonate carbanions are generally more nucleophilic and less basic than their ylide counterparts, allowing them to react efficiently even with hindered ketones that may perform poorly in a Wittig reaction. nrochemistry.com

A significant advantage of the HWE reaction is that its byproduct is a water-soluble dialkylphosphate salt, which can be easily removed from the reaction mixture by aqueous extraction, simplifying product purification. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a reagent like diethyl (lithiomethyl)phosphonate would react with the same 3-oxohexanal precursor to install the terminal alkene. While the HWE reaction is renowned for its high (E)-selectivity with substituted alkenes, this stereoselectivity is not a factor when synthesizing a terminal alkene. nrochemistry.comwikipedia.org

Table 2: Comparison of Olefination Methods for a Proposed Synthesis of this compound

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Carbonyl Substrate | 3-Oxohexanal | 3-Oxohexanal |

| Olefination Reagent | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Diethyl (methyl)phosphonate + Base (e.g., NaH) |

| Key Intermediate | Oxaphosphetane | Oxaphosphetane |

| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Diethyl phosphate (B84403) salt (e.g., (EtO)₂PO₂⁻ Na⁺) |

| Byproduct Removal | Often requires chromatography | Simple aqueous extraction |

| Reagent Reactivity | Less reactive with hindered ketones | More reactive, reacts with hindered ketones |

Elucidation of Reaction Mechanisms Involving Oct 7 En 3 One

Mechanistic Studies of Carbonyl Reactivity

The ketone group in Oct-7-en-3-one is a primary site for reactions involving nucleophiles and base-mediated transformations. Its reactivity is centered around the electrophilic nature of the carbonyl carbon and the acidity of the adjacent α-protons.

Enolate Chemistry and Alkylation Mechanisms

The presence of protons on the carbons alpha (α) to the carbonyl group (at the C-2 and C-4 positions) allows this compound to form enolates. An enolate is a resonance-stabilized anion formed by the deprotonation of an α-carbon, and it serves as a potent carbon nucleophile in many synthetic reactions. wikipedia.orglibretexts.org

The formation of an enolate is typically achieved by using a strong base. While weaker bases like sodium hydroxide (B78521) can generate the enolate, the reaction exists in an equilibrium with the starting ketone and the base. libretexts.org For quantitative and irreversible deprotonation, very strong, non-nucleophilic bases are required. wikipedia.orglibretexts.org Lithium diisopropylamide (LDA) is a common choice for this purpose, as its conjugate acid (diisopropylamine) is much weaker than the ketone, driving the reaction to completion. wikipedia.org

Once formed, the enolate of this compound can act as a nucleophile in alkylation reactions. The mechanism involves the nucleophilic attack of the enolate's α-carbon on an electrophilic carbon, such as that in an alkyl halide. This proceeds via a single kinetic step, characteristic of an SN2 reaction. nih.gov The reactivity and structure of the enolate in solution (e.g., whether it exists as a monomer or an aggregate) can be influenced by the metal counterion (like Li⁺ or Na⁺) and the solvent system, which in turn affects the reaction's outcome. nih.gov

| Base | pKa of Conjugate Acid | Typical Use | Outcome with Ketone |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | ~15.7 | Catalytic base | Reversible enolate formation (Equilibrium) libretexts.org |

| Sodium Ethoxide (NaOEt) | ~16 | Catalytic or stoichiometric base | Reversible enolate formation (Equilibrium) wikipedia.org |

| Lithium Diisopropylamide (LDA) | ~36 | Strong, non-nucleophilic base | Irreversible, quantitative enolate formation wikipedia.orglibretexts.org |

| Sodium Hydride (NaH) | ~36 | Strong, non-nucleophilic base | Irreversible, quantitative enolate formation libretexts.org |

Nucleophilic Addition Pathways

The carbonyl group of this compound is intrinsically polar, with the carbon atom bearing a partial positive charge, making it electrophilic. This allows it to undergo nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The general mechanism follows a two-step pattern:

Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond. This results in the formation of a new carbon-nucleophile bond and a tetrahedral alkoxide intermediate, where the negative charge resides on the oxygen atom. masterorganicchemistry.com

Protonation: The negatively charged alkoxide intermediate is then protonated, typically by the addition of a weak acid (like water or dilute acid) in a step often referred to as an "acidic workup." This forms a neutral alcohol product. masterorganicchemistry.com

A wide variety of nucleophiles can participate in this reaction, leading to different functional groups at the C-3 position. Examples include organometallic reagents (Grignard, organolithium), hydride reagents, and cyanide ions. masterorganicchemistry.com

| Nucleophile (Reagent) | Intermediate | Final Product After Workup | Reaction Type |

|---|---|---|---|

| Grignard Reagent (R-MgBr) | Magnesium alkoxide | Tertiary Alcohol | Grignard Reaction masterorganicchemistry.com |

| Organolithium (R-Li) | Lithium alkoxide | Tertiary Alcohol | Organolithium Addition masterorganicchemistry.com |

| Hydride (from NaBH₄) | Borate-alkoxide complex | Secondary Alcohol (Oct-7-en-3-ol) | Reduction masterorganicchemistry.com |

| Cyanide (NaCN/HCN) | Alkoxide | Cyanohydrin | Cyanohydrin Formation libretexts.orgmasterorganicchemistry.com |

Mechanistic Studies of Alkene Reactivity

The terminal double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles.

Electrophilic Addition Mechanisms

Alkenes behave as nucleophiles (Lewis bases), donating a pair of electrons from their π-bond to an electrophile. libretexts.org The electrophilic addition to the double bond of this compound, for instance with a hydrogen halide like HBr, proceeds through a generally accepted two-step mechanism involving a carbocation intermediate. libretexts.org

Electrophilic Attack and Carbocation Formation: The reaction begins when the electron-rich π-bond of the alkene attacks the electrophile (e.g., the hydrogen in HBr). This forms a new carbon-hydrogen σ-bond and breaks the H-Br bond, leaving a bromide ion and a carbocation intermediate. libretexts.orgnumberanalytics.com

Nucleophilic Capture: The resulting carbocation is a potent electrophile that is rapidly attacked by the nucleophilic bromide ion. This forms a new carbon-bromine bond and yields the final neutral product. libretexts.org

The regiochemistry of this addition follows Markovnikov's Rule , which states that when a protic acid (HX) adds to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that already holds the greater number of hydrogen atoms. chemguide.co.uk In the case of this compound, the hydrogen would add to C-8, placing the positive charge on C-7. This generates a more stable secondary carbocation, as opposed to the highly unstable primary carbocation that would form if the hydrogen added to C-7.

| Reagent (Electrophile) | Intermediate Carbocation | Major Product (Following Markovnikov's Rule) |

|---|---|---|

| H-Cl | Secondary carbocation at C-7 | 7-Chloro-octan-3-one |

| H-Br | Secondary carbocation at C-7 | 7-Bromo-octan-3-one chemguide.co.uk |

| H₂O (acid-catalyzed) | Secondary carbocation at C-7 | 7-Hydroxy-octan-3-one |

Pericyclic Reactions in Related Octene Systems

Pericyclic reactions are a class of concerted reactions that proceed through a single, cyclic transition state without the formation of any intermediates. msu.eduwikipedia.org These reactions are typically not influenced by solvents or catalysts but are governed by the principles of orbital symmetry. msu.edu While specific studies on pericyclic reactions involving this compound are not prominent, the mechanisms can be understood by examining related octene systems.

The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. wikipedia.org

Electrocyclic Reactions: These involve the concerted cyclization of a conjugated π-system. For example, the thermal ring-closure of trans,cis,trans-2,4,6-octatriene proceeds via a disrotatory motion to form cis-5,6-dimethyl-1,3-cyclohexadiene. msu.edu

Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. A classic example in a related C8 framework is the Cope rearrangement, a psu.edupsu.edu-sigmatropic shift. The thermal rearrangement of cis-divinylcyclobutane to 1,3,5-cyclooctatriene (B161208) is a computationally studied example that proceeds through a boat-like Cope transition state. rsc.org

Cycloaddition Reactions: These involve two π-electron systems combining to form a ring with two new σ-bonds. The reverse of this is a cycloreversion. msu.edu

| Reaction Class | Description | Change in σ and π Bonds |

|---|---|---|

| Electrocyclic Reaction | A conjugated π-system forms a ring. | +1 σ bond, -1 π bond wikipedia.org |

| Cycloaddition | Two components join to form a ring. | +2 σ bonds, -2 π bonds wikipedia.org |

| Sigmatropic Reaction | A σ-bond migrates across a π-system. | 0 σ bonds, 0 π bonds wikipedia.org |

| Ene Reaction | An alkene with an allylic hydrogen reacts with an electrophilic alkene ("enophile"). | +1 σ bond, -1 π bond wikipedia.org |

Transition State Analysis and Reaction Pathway Mapping

The elucidation of reaction mechanisms at a molecular level is greatly enhanced by computational chemistry, which provides a lens into the transient and high-energy species that govern the course of a chemical transformation. wikipedia.org For reactions involving this compound, an α,β-unsaturated ketone, theoretical methods such as Density Functional Theory (DFT) are invaluable for mapping the energetic landscape of a reaction. wikipedia.orgajrconline.org This analysis focuses on identifying transition states and mapping the complete reaction pathway, which together dictate the reaction's feasibility, rate, and selectivity. wikipedia.orgacs.org

Transition State Analysis

A transition state (TS) represents the highest energy point along a reaction coordinate, a specific arrangement of atoms that is fleeting and cannot be isolated. wikipedia.orgtdx.cat It is the critical configuration that separates reactants from products. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is a key determinant of the reaction rate. tdx.cat Computational methods allow for the precise location of these transition state structures on a potential energy surface. wikipedia.orgrsc.org

In the context of this compound, which can undergo various reactions such as nucleophilic additions or cycloadditions, transition state analysis provides critical insights. For instance, in an asymmetric Michael addition, the catalyst and substrate form a diastereomeric transition state complex. The relative energies of these competing transition states determine the enantiomeric excess (ee) of the product. nih.gov DFT calculations can model these states, revealing the non-covalent interactions (like hydrogen bonds or steric clashes) that stabilize one transition state over another, thereby explaining the origin of stereoselectivity. rsc.orgacs.org

Illustrative Research Findings: Transition State Energies for a Hypothetical Catalyzed Michael Addition to this compound

The following table presents hypothetical data from a DFT study (e.g., at the M06-2X/6-311++G(d,p) level of theory) on a catalyzed Michael addition of a nucleophile to this compound. mdpi.comresearchgate.net The analysis compares two potential transition states leading to the (R) and (S) enantiomers of the product.

| Transition State (TS) | Description | Calculated Relative Gibbs Free Energy of Activation (ΔΔG‡, kcal/mol) | Key Stabilizing Interaction | Predicted Product Ratio (R:S) |

|---|---|---|---|---|

| TS-S | Leads to the (S)-enantiomer | 0.0 | Hydrogen bond between catalyst and carbonyl oxygen (1.85 Å) | 5:95 |

| TS-R | Leads to the (R)-enantiomer | +2.1 | Weaker hydrogen bond (2.10 Å) and minor steric repulsion |

The data illustrates that TS-S is lower in energy by 2.1 kcal/mol, suggesting it is the favored pathway, leading predominantly to the (S)-product. nih.gov This energy difference corresponds to a predicted enantiomeric ratio of approximately 95:5 in favor of the S-isomer, a result that could then be compared with experimental findings to validate the computational model. nih.govacs.org

Reaction Pathway Mapping

While transition state analysis focuses on the highest energy barrier, reaction pathway mapping provides a comprehensive energy profile connecting all species involved: reactants, intermediates, transition states, and products. researchgate.netarxiv.org This map, often visualized as a reaction energy diagram, details each step of the mechanism. researchgate.net Advanced computational strategies, such as Global Reaction Route Mapping (GRRM), can systematically explore the potential energy surface to identify all feasible reaction channels, preventing reliance solely on chemical intuition. researchgate.net

For a molecule like this compound, mapping can reveal whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism involving one or more intermediates. mdpi.com For example, in a Diels-Alder reaction where this compound acts as the dienophile, computational mapping could compare the concerted pathway with a stepwise pathway involving a diradical or zwitterionic intermediate.

Illustrative Research Findings: Energy Profile for Competing Pathways in a Reaction of this compound

The table below provides a hypothetical energetic profile for two competing mechanistic pathways (Pathway A: Concerted; Pathway B: Stepwise) for a reaction involving this compound. Energies are relative to the separated reactants.

| Species | Pathway A: Concerted (Relative Energy, kcal/mol) | Pathway B: Stepwise (Relative Energy, kcal/mol) | Description |

|---|---|---|---|

| Reactants | 0.0 | 0.0 | This compound + Reagent |

| TS1 | +25.5 | +28.0 | First transition state |

| Intermediate (IM) | N/A | +5.2 | A zwitterionic intermediate formed in the stepwise path |

| TS2 | N/A | +15.7 | Second transition state (ring closure) |

| Product | -15.0 | -15.0 | Final cycloadduct |

Advanced Spectroscopic Characterization Techniques for Oct 7 En 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the foundational techniques for the structural analysis of Oct-7-en-3-one.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide key information about the number of different types of protons and their neighboring environments. The characteristic signals would include those for the terminal vinyl group, the protons alpha to the carbonyl group, and the aliphatic chain protons. The chemical shifts (δ) are influenced by the electronic environment, with protons near the electron-withdrawing carbonyl group and the double bond appearing at a lower field (higher ppm). The splitting of signals (multiplicity) due to spin-spin coupling reveals the number of adjacent protons, which is crucial for establishing connectivity. spectroscopyonline.com

Predicted ¹H NMR Data for this compound: Interactive Data Table

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH₃) | ~0.9 | Triplet | ~7.5 |

| H-2 (CH₂) | ~1.6 | Sextet | ~7.5 |

| H-4 (CH₂) | ~2.7 | Triplet | ~7.5 |

| H-5 (CH₂) | ~1.7 | Quintet | ~7.5 |

| H-6 (CH₂) | ~2.1 | Quartet | ~7.0 |

| H-7 (=CH) | ~5.8 | Multiplet | - |

Note: These are predicted values based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the carbon's hybridization and the nature of its substituents. libretexts.org For this compound, the carbonyl carbon would appear significantly downfield, followed by the olefinic carbons of the double bond. The aliphatic carbons would resonate at higher fields.

Predicted ¹³C NMR Data for this compound: Interactive Data Table

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH₃) | ~14 |

| C-2 (CH₂) | ~18 |

| C-3 (C=O) | ~210 |

| C-4 (CH₂) | ~40 |

| C-5 (CH₂) | ~25 |

| C-6 (CH₂) | ~30 |

| C-7 (=CH) | ~137 |

Note: These are predicted values. The carbonyl carbon shift is particularly sensitive to solvent and concentration.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the connectivity of the entire aliphatic chain and the vinyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (like the carbonyl carbon) and for connecting different spin systems, for instance, linking the protons on C-2 and C-4 to the carbonyl carbon at C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is particularly useful for determining stereochemistry, although less critical for the flexible chain of this compound.

Advanced NMR Experiments for Complex Structural Assignments

For more complex molecules or for resolving overlapping signals, advanced NMR experiments can be employed. Techniques like 1D-TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system from a single irradiated proton. In cases of significant signal overlap in the ¹³C spectrum, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. chadsprep.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to four or more decimal places. This high precision allows for the determination of the exact molecular formula of a compound by distinguishing between ions of the same nominal mass but different elemental compositions. For this compound (C₈H₁₄O), HRMS would confirm its elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected ion. chadsprep.com In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable information about the molecule's structure. For ketones, common fragmentation pathways include α-cleavage and McLafferty rearrangement. jove.commiamioh.edu

Predicted Fragmentation Patterns for this compound: Interactive Data Table

| Fragmentation Pathway | Key Fragment (m/z) | Description |

|---|---|---|

| α-cleavage | 57 | Loss of the propyl radical from the C2-C3 bond, forming an acylium ion. |

| α-cleavage | 99 | Loss of the ethyl radical from the C3-C4 bond. |

Note: The relative intensities of these fragments can provide further structural clues. The most stable carbocations and acylium ions will typically give the most abundant peaks. chemguide.co.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique used to identify functional groups and study the conformational isomers of a molecule. researchgate.netwikipedia.org These methods measure the vibrational frequencies of a molecule's bonds, which are unique and create a characteristic "fingerprint" for the compound. wikipedia.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching, bending, rocking, and scissoring. nist.govlibretexts.org The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). nist.gov For a molecule like this compound, key functional groups would produce characteristic absorption bands.

The analysis of α,β-unsaturated ketones by FT-IR reveals distinct peaks corresponding to the C=O (carbonyl) and C=C (alkene) stretching vibrations. rsc.org Conjugation lowers the frequency of the C=O stretch compared to a saturated ketone. For instance, a typical saturated ketone shows a C=O stretch around 1715 cm⁻¹, whereas in a conjugated system, this band shifts to a lower wavenumber, generally in the range of 1650-1700 cm⁻¹. rsc.orgnih.gov The C=C stretching vibration in conjugated systems appears in the 1600-1680 cm⁻¹ region. nih.gov

Raman Spectroscopy

Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. wikipedia.org Therefore, symmetrical and non-polar bonds often produce strong Raman signals. For this compound, the C=C double bond is expected to show a strong Raman signal. beilstein-journals.org

Conformational Studies

Molecules with flexible chains, like this compound, can exist in different spatial arrangements known as conformers. Both FT-IR and Raman spectroscopy can be used to study these conformers, as different conformations can give rise to slightly different vibrational frequencies. Current time information in Bangalore, IN. By analyzing the spectra, often with the aid of computational chemistry, the relative populations of different conformers can be determined. Current time information in Bangalore, IN. For example, studies on other flexible molecules have successfully used vibrational spectroscopy to identify and quantify the populations of different backbone conformations.

Hypothetical Vibrational Data for this compound

Without experimental data, we can predict the expected regions for the main vibrational modes of this compound based on known data for similar functional groups. nist.govrsc.orgnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C=O (Ketone) | Stretching | 1685 - 1705 | Weak |

| C=C (Alkene) | Stretching | 1600 - 1670 | Strong |

| =C-H (Alkene) | Stretching | 3010 - 3095 | Moderate |

| C-H (Alkane) | Stretching | 2850 - 2960 | Moderate |

| C-H (Alkene) | Bending (out-of-plane) | 675 - 995 | Weak |

X-ray Crystallography for Crystalline Derivatives and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. nih.govumk.pl The technique involves diffracting a beam of X-rays off a single crystal of the material. umk.pl The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of atoms and the nature of chemical bonds can be determined. umk.pl

Crystalline Derivatives

For compounds that are liquid or difficult to crystallize at room temperature, such as this compound, a common strategy is to prepare a solid, crystalline derivative. rsc.orgchemrxiv.org This involves reacting the target molecule with a reagent that introduces a rigid and often chromophoric group, facilitating crystallization. For ketones, common derivatizing agents include 2,4-dinitrophenylhydrazine (B122626) to form a 2,4-dinitrophenylhydrazone, or other reagents that form semicarbazones or oximes. The structure of the derivative can then be solved by X-ray crystallography, which in turn confirms the structure of the original molecule. rsc.orgchemrxiv.org

Determination of Absolute Configuration

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. nih.govresearchgate.netlibretexts.org This is achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal. researchgate.net While this effect is more pronounced for heavier atoms, modern techniques and instrumentation allow for the determination of absolute configuration even for molecules containing only light atoms like carbon, hydrogen, and oxygen. researchgate.netsoton.ac.uk The Flack parameter is a key value calculated during the refinement of the crystal structure that indicates whether the correct enantiomer has been modeled. soton.ac.uk An unambiguous determination of the absolute configuration is crucial in fields such as pharmacology, where different enantiomers can have vastly different biological activities. taylorandfrancis.com

If this compound were synthesized in an enantiomerically pure form, creating a crystalline derivative would be a standard approach to unequivocally determine its absolute stereochemistry. nih.gov

Illustrative Crystallographic Data for a Related Chiral Ketone Derivative

The following table provides an example of the type of crystallographic data that would be obtained for a crystalline derivative of a chiral ketone. This data is for illustrative purposes and does not represent this compound.

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.951 |

| b (Å) | 10.401 |

| c (Å) | 13.808 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1285.5 |

| Z | 4 |

| Flack Parameter | -0.03(1) |

Computational Chemistry and Theoretical Studies of Oct 7 En 3 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost. These methods are used to investigate the fundamental electronic properties of molecules.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

An analysis of the electronic structure of Oct-7-en-3-one would involve the examination of its molecular orbitals, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions.

For this compound, the HOMO would likely be localized on the carbon-carbon double bond (the π orbital), while the LUMO would be associated with the carbonyl group (the π* orbital). The energy gap would provide insights into its susceptibility to nucleophilic and electrophilic attack. Unfortunately, specific calculated values for the HOMO and LUMO energies and the corresponding energy gap for this compound are not available in published literature.

Conformational Analysis and Potential Energy Surfaces

This compound possesses a flexible aliphatic chain, allowing for numerous possible conformations. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them. This is typically achieved by mapping the potential energy surface (PES) as a function of key dihedral angles.

Understanding the preferred conformations is crucial as it influences the molecule's physical properties and how it interacts with other molecules. Without dedicated computational studies, the specific low-energy conformers of this compound and their relative stabilities remain undetermined.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are frequently used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of a compound.

For this compound, DFT calculations could predict the vibrational frequencies corresponding to the C=O and C=C stretching modes in the IR spectrum, the chemical shifts of the protons and carbons for NMR spectroscopy, and the electronic transitions responsible for UV-Vis absorption. However, no such published theoretical spectroscopic data for this compound could be found to compare with any potential experimental data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Conformational Dynamics and Intermolecular Interactions

MD simulations of this compound would reveal how the molecule explores different conformations over time in a given environment. This would provide a dynamic picture that complements the static view from conformational analysis. Furthermore, simulations of multiple this compound molecules could elucidate the nature and strength of intermolecular interactions, such as dipole-dipole forces and van der Waals interactions, which govern its bulk properties. Specific studies detailing these dynamics for this compound are absent from the scientific literature.

Solvent Effects Modeling

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are an excellent tool for modeling these solvent effects explicitly. By simulating this compound in various solvents, one could study how the solvent molecules arrange around the solute and how this affects its conformational preferences and reactivity. For instance, the polarity of the solvent would be expected to influence the electrostatic interactions with the carbonyl group of this compound. Regrettably, no specific MD simulation studies on the solvent effects of this compound have been published.

Reaction Kinetics and Thermodynamics Studies

Computational chemistry provides powerful tools for investigating the kinetics and thermodynamics of chemical reactions involving this compound. These theoretical studies offer deep insights into reaction mechanisms, feasibility, and rates, complementing experimental findings. By modeling the behavior of molecules and their interactions, researchers can predict and understand the energetic and structural changes that occur during a chemical transformation.

Calculation of Activation Energies and Rate Constants

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. researchgate.netlibretexts.org Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. readthedocs.io The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state defines the activation energy. readthedocs.io

Once the activation energy is known, the rate constant (k) can be estimated using transition state theory, often expressed through the Eyring equation. This equation relates the rate constant to the Gibbs free energy of activation (ΔG‡). The Arrhenius equation also provides a fundamental relationship between the rate constant, activation energy, and temperature. libretexts.org

For a hypothetical reaction of this compound, such as an electrophilic addition to the double bond, computational software can be used to model the reaction pathway. The results of such a study could be summarized in a table like the one below, providing calculated activation energies and rate constants at a standard temperature.

| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) (s⁻¹) |

|---|

Enthalpy, Entropy, and Gibbs Free Energy Changes in Reactions

The spontaneity and feasibility of a reaction are determined by thermodynamic parameters, primarily the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). youtube.comchemguide.co.ukkhanacademy.org

Enthalpy Change (ΔH): This represents the heat absorbed or released during a reaction at constant pressure. libretexts.orgalevelchemistry.co.uk A negative ΔH indicates an exothermic reaction, which is generally favorable. alevelchemistry.co.uk Computational methods calculate ΔH by determining the total electronic energies of the reactants and products.

Entropy Change (ΔS): This measures the change in disorder or randomness of a system. alevelchemistry.co.uk Reactions that result in an increase in the number of molecules or a transition to a more disordered state (e.g., solid to liquid) typically have a positive ΔS.

Gibbs Free Energy Change (ΔG): This combines enthalpy and entropy to provide a definitive measure of a reaction's spontaneity under constant temperature and pressure. khanacademy.orglibretexts.org The relationship is given by the equation: ΔG = ΔH - TΔS. chemguide.co.ukkhanacademy.orgpearson.com A negative ΔG indicates a spontaneous (exergonic) reaction, while a positive ΔG signifies a non-spontaneous (endergonic) reaction. youtube.comkhanacademy.org

Computational chemistry software can calculate these thermodynamic properties for reactions involving this compound. For instance, in a study of its isomerization or decomposition, the following data might be generated.

| Parameter | Value | Units |

|---|

Transition State Geometries and Energetics

A transition state (TS) is a specific configuration along the reaction coordinate that represents an energy maximum. readthedocs.io It is a fleeting, unstable arrangement of atoms that connects the reactants and products of an elementary reaction step. readthedocs.io The geometry and energy of the transition state are of paramount importance as they directly influence the activation energy and, consequently, the reaction rate.

Computational chemists use various algorithms to locate and characterize transition states on the potential energy surface. A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. readthedocs.io

For reactions of this compound, such as a cycloaddition, understanding the transition state geometry can reveal crucial details about the reaction mechanism. For example, it can explain the stereoselectivity of a reaction by showing why one stereoisomeric product is formed in preference to another. The steric and electronic interactions within the transition state structure determine the energetic favorability of different reaction pathways.

The energetics of the transition state, relative to the reactants, provide the activation barrier. Lowering the energy of the transition state, for instance through catalysis, is a fundamental principle in accelerating chemical reactions.

Strategic Applications of Oct 7 En 3 One in Complex Organic Synthesis

Precursor in Natural Product Total Synthesis

The bicyclic lactone, as a functionalized cyclopentanoid, is an essential starting material in the total synthesis of various natural products. Its inherent stereochemistry and multiple functional groups serve as handles for elaboration into more complex carbocyclic and heterocyclic systems. Synthetic chemists have utilized this lactone to access a range of substituted cyclopentanes, which are core structures in many biologically active compounds. kirj.ee The strategic advantage of using this bicyclic system lies in its ability to impart stereocontrol over subsequent reactions, a critical aspect in the synthesis of complex natural products. rsc.org

Building Block for Pharmaceutical Intermediates

The utility of the bicyclic lactone extends significantly into the pharmaceutical realm, where it serves as a key intermediate in the synthesis of potent therapeutic agents. Its compact and functionalized structure is readily modified to introduce the necessary pharmacophores for biological activity.

Synthesis of Anti-HIV Agents (e.g., (−)-carbovir)

One of the most notable applications of (–)-4-hydroxy-2-oxabicyclo[3.3.0]oct-7-en-3-one is in the synthesis of the anti-HIV agent, (−)-carbovir. rsc.org Carbovir is a carbocyclic nucleoside analog that acts as a reverse transcriptase inhibitor, playing a crucial role in antiretroviral therapy.

The synthesis of (−)-carbovir from the bicyclic lactone involves a series of key transformations that leverage the lactone's structural features. A critical step is the resolution of the racemic lactone, often achieved through enzyme-catalyzed kinetic resolution. nih.gov For instance, Pseudomonas fluorescens lipase (B570770) can be used for the enantioselective acetylation of the racemic lactone, providing the desired enantiomerically pure starting material. rsc.org

The key steps in the conversion of the resolved lactone to (−)-carbovir are outlined below:

| Step | Transformation | Reagents/Conditions | Purpose |

| 1 | Enzymatic Resolution | Pseudomonas fluorescens lipase, vinyl acetate | To obtain the enantiomerically pure (–)-lactone. rsc.org |

| 2 | Protection of Hydroxyl Group | e.g., Silylating agent | To protect the hydroxyl group for subsequent reactions. |

| 3 | Lactone Opening | e.g., Methanolic ammonia | To open the lactone ring and form an amide. |

| 4 | Reduction of Amide | e.g., Lithium aluminum hydride | To form the corresponding amine. |

| 5 | Cyclization with a Purine Base | e.g., Mitsunobu reaction | To introduce the guanine moiety and form the carbocyclic nucleoside core. |

| 6 | Deprotection | e.g., Fluoride source | To remove the protecting groups and yield (−)-carbovir. |

This synthetic route highlights the efficiency of using the bicyclic lactone as a chiral pool starting material, where the stereochemistry of the final product is dictated by the stereochemistry of the initial lactone.

Stereocontrolled Formation of Complex Scaffolds

The rigid bicyclo[3.3.0]octane framework of the lactone is instrumental in directing the stereochemical outcome of subsequent reactions. This stereocontrol is crucial for building complex molecular scaffolds with multiple chiral centers. The concave and convex faces of the bicyclic system allow for diastereoselective reactions, such as epoxidations, hydrogenations, and nucleophilic additions.

For example, the double bond in the five-membered ring can be selectively functionalized from the less hindered exo face, leading to the formation of new stereocenters with high fidelity. This predictable stereoselectivity is a significant advantage in the synthesis of complex molecules, as it minimizes the formation of unwanted diastereomers and simplifies purification processes. The ability to control the stereochemistry at multiple centers is a hallmark of modern organic synthesis and is essential for the preparation of enantiomerically pure pharmaceuticals.

Advanced Materials Science Applications (Potential as a monomer or intermediate)

While the primary applications of the bicyclic lactone are in the synthesis of bioactive molecules, its structure also suggests potential, though less explored, applications in materials science. The presence of multiple functional groups, including a lactone, a hydroxyl group, and a double bond, offers several possibilities for polymerization or incorporation into polymer backbones.

For instance, the lactone moiety could potentially undergo ring-opening polymerization to yield polyesters with pendant functional groups. The vinyl group could participate in addition polymerization or be used for post-polymerization modification. The hydroxyl group provides a site for further functionalization or for initiating polymerization.

These potential applications could lead to the development of novel biodegradable polymers with tailored properties for biomedical applications, such as drug delivery systems or tissue engineering scaffolds. However, it is important to note that while the chemical structure is amenable to such applications, the use of this specific bicyclic lactone in materials science is not yet widely reported in the literature. The high cost of synthesizing the enantiomerically pure lactone may currently limit its use to high-value applications like pharmaceutical synthesis.

Advanced Analytical Method Development and Validation for Oct 7 En 3 One

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of volatile compounds like Oct-7-en-3-one, providing the necessary separation from interfering matrix components. Gas chromatography and high-performance liquid chromatography are the primary techniques employed for this purpose.

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. The choice of detector—either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)—depends on the analytical objective.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantification. scielo.brnih.gov The FID detector offers high sensitivity, a wide linear range, and excellent repeatability for carbon-based compounds. Quantification is typically performed using an internal or external standard method. nih.govbibliotekanauki.pl For instance, in the analysis of volatile compounds in beverages, ethanol (B145695) itself can sometimes be used as an internal standard to improve the reliability of measurements. nih.gov The response of the FID is proportional to the number of carbon atoms being burned, making it a reliable tool for determining the concentration of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous identification, GC is coupled with a mass spectrometer. mdpi.comwalisongo.ac.id As components elute from the GC column, they are ionized and fragmented in the MS, producing a unique mass spectrum that serves as a chemical fingerprint. This allows for definitive identification of this compound, even in complex mixtures. phytojournal.com GC-MS can be operated in different modes; full scan mode is used to identify unknown compounds, while selected ion monitoring (SIM) mode increases sensitivity and selectivity for target analytes by monitoring only specific mass fragments. core.ac.ukcarm.es For enhanced specificity, especially at trace levels, tandem mass spectrometry (GC-MS/MS) can be employed. researchgate.net

Below is a table summarizing typical GC parameters for the analysis of ketones.

| Parameter | Example Condition |

|---|---|

| Column | Polyethylene glycol (PEG) or Polydimethylsiloxane (e.g., HP-1) capillary column (e.g., 30-60 m length, 0.25-0.32 mm I.D., 0.25-1.0 µm film thickness) |

| Injection Mode | Splitless or Split (e.g., 1:5 ratio) |

| Injector Temperature | 250-300 °C |

| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1.0-1.4 mL/min) |

| Oven Temperature Program | Initial temp 40 °C (hold 2-4 min), ramp at 5-20 °C/min to 140-250 °C, hold for 2-10 min |

| FID Temperature | 350 °C |

| MS Ion Source Temperature | ~230 °C |

While GC is often the preferred method for volatile ketones, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when derivatization is employed. aocs.org Direct analysis of this compound by HPLC is challenging due to its lack of a strong chromophore, which results in poor sensitivity with standard UV-Vis detectors.

To overcome this, this compound is typically derivatized with a reagent that introduces a highly UV-absorbent or fluorescent tag. A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. auroraprosci.comscielo.br These derivatives can be readily separated using reverse-phase HPLC and detected with high sensitivity at wavelengths around 360 nm. auroraprosci.com This approach allows for the quantification of this compound in various matrices, including air and water samples. auroraprosci.com

The table below outlines typical conditions for an HPLC analysis of derivatized ketones.

| Parameter | Example Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (e.g., 65:35 ACN:H₂O) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Detector |

| Detection Wavelength | 360 nm |

| Injection Volume | 20 µL |

Sample Preparation and Matrix Effects in Complex Samples

Effective sample preparation is crucial for accurate analysis, as it serves to isolate and concentrate the target analyte from the sample matrix, thereby minimizing interference and enhancing detection sensitivity. sigmaaldrich.com

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. sigmaaldrich.com For a compound like this compound, SPE can be tailored based on the sample matrix. In the analysis of ketones in wine, a method was developed using LiChrolut-EN resins. researchgate.net The process involves passing the wine sample through the SPE cartridge, where the analyte is retained. Interferences are then washed away with a specific solvent mixture before the analyte is eluted with a suitable organic solvent. researchgate.net

For ketones in aqueous or biological samples, sorbents like Carboxen/PDMS can be used in a headspace configuration, where volatiles are extracted from the sample's vapor phase. carm.es The general steps of an SPE procedure are:

Conditioning: The sorbent is washed with a solvent to activate the stationary phase. sigmaaldrich.com

Sample Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent.

Washing: A specific solvent is used to rinse the cartridge, removing matrix components that are weakly bound to the sorbent, while the analyte of interest remains. researchgate.net

Elution: A different solvent is used to desorb the analyte from the sorbent, which is then collected for analysis.

| Step | Procedure |

|---|---|

| Sorbent | LiChrolut-EN resins (90 mg) |

| Sample Loading | Pass 90 mL of wine through the cartridge. |

| Washing | Wash with 9 mL of 40% methanol-water containing 1% NaHCO₃ to remove interferences. |

| Elution | Elute with an appropriate organic solvent (e.g., pentane) after derivatization. |

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. scielo.br For this compound, this is particularly useful for both GC and HPLC methods. researchgate.net

For GC Analysis: The primary goal is to create a more volatile and thermally stable derivative. scielo.br A highly effective reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.com PFBHA reacts with the ketone to form PFBHA-oxime derivatives. researchgate.netresearchgate.net These derivatives are not only stable but also exhibit high sensitivity when analyzed by GC-MS, especially using negative chemical ionization (NCI), or with an electron capture detector (ECD). sigmaaldrich.comresearchgate.net An innovative approach involves performing the derivatization reaction directly on the SPE cartridge after the sample has been loaded and washed, which streamlines the workflow. researchgate.net

For HPLC Analysis: As mentioned previously, derivatization with agents like 2,4-DNPH is used to attach a chromophore to the molecule, enabling sensitive UV detection. auroraprosci.comscielo.br

| Reagent | Abbreviation | Primary Application | Advantages |

|---|---|---|---|

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | PFBHA | GC-MS, GC-ECD | Forms stable oxime derivatives; enhances sensitivity, especially with NCI-MS or ECD. researchgate.netsigmaaldrich.com |

| 2,4-dinitrophenylhydrazine | DNPH | HPLC-UV | Forms stable hydrazones with strong UV absorbance (~360 nm), enabling sensitive detection. scielo.br |

| Hydroxylamine Reagents | N/A | GC-FID, GC-MS | Forms stable oxime derivatives suitable for selective detectors. researchgate.net |

Method Validation Parameters and Robustness Studies

A developed analytical method must be validated to ensure its performance characteristics are suitable for its intended purpose. waters.com Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. europa.euelementlabsolutions.com This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.

Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specified range. europa.eu Linearity is typically evaluated by a correlation coefficient (R²) greater than 0.99. nih.gov

Accuracy: The closeness of agreement between the measured value and an accepted reference value. elementlabsolutions.com It is often expressed as percent recovery of a spiked analyte, with typical acceptance criteria between 80-120%. scielo.br

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (intra-assay precision): Precision under the same operating conditions over a short interval. mdpi.com

Intermediate Precision: Precision within-laboratory variations (different days, analysts, or equipment). mdpi.com Precision is expressed as the Relative Standard Deviation (RSD), which should typically be less than 15%. scielo.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. core.ac.uk The LOQ for 1-octen-3-one, a related compound, was reported as low as 0.75 ng/L using a highly sensitive GC-MS/MS method. researchgate.net

| Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to measure the analyte without interference. | No interfering peaks at analyte retention time. |

| Linearity (R²) | Proportionality of signal to concentration. | R² ≥ 0.99 |

| Accuracy (% Recovery) | Closeness to the true value. | 80-120% |

| Precision (% RSD) | Agreement among replicate measurements. | ≤ 15% |

| LOD/LOQ | Lowest detectable/quantifiable concentration. | Defined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). |